ベスタチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

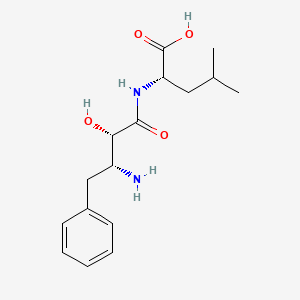

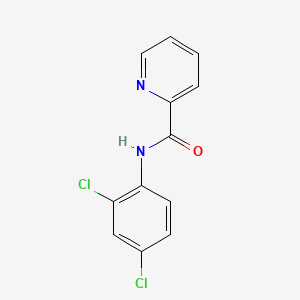

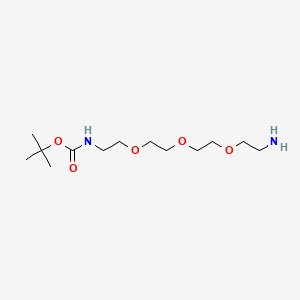

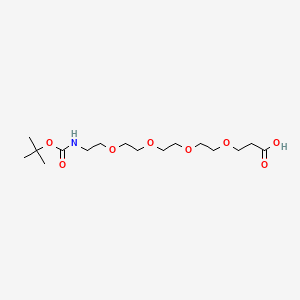

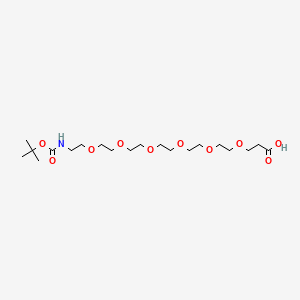

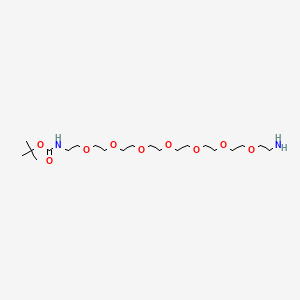

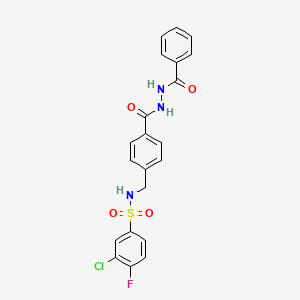

[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine is a peptide.

[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine is a natural product found in Streptomyces abikoensis and Streptomyces olivoreticuli with data available.

科学的研究の応用

ワクチンの免疫調節アジュバント

ベスタチンは、ウイルスワクチンのアジュバントとして、強力な免疫調節作用を持つ低分子であり、強力で持続的な免疫応答を引き起こすことが判明しています 。ベスタチンは、不活化口蹄疫(FMD)ワクチンのための新規な低分子アジュバントとして評価されています。 ベスタチンを配合したFMDワクチンは、実験動物(マウス)および標的動物(豚)において、早期、中期、特に長期の免疫を強化しました .

乳がん治療

ベスタチンは、化学療法の補助剤として、がん細胞のアポトーシスを引き起こします 。乳がん細胞株から分離された乳がん幹細胞(BCSCs)に対する効果が研究されています。 結果は、ベスタチンがin vitroおよびin vivoの両方でBCSCsの幹細胞性を低下させることで、乳がん細胞の遊走と増殖を阻害することを示しました .

免疫系の調節

ベスタチンは、哺乳類のいくつかのエキソペプチダーゼの生理的役割を解明するためのツールとして使用されてきました .

腫瘍の増殖と浸潤

ベスタチンは、腫瘍の増殖とその周辺組織への浸潤に役割を果たすことが判明しています .

細胞タンパク質の分解

ベスタチンは、細胞タンパク質の分解を研究するために使用されてきました .

造血刺激剤および回復剤

ベスタチンは、汎造血刺激剤および回復剤として特定されています .

天然オピオイドペプチド阻害剤

ベスタチンは、いくつかの天然オピオイドペプチドを阻害することが判明しています .

正常ヒト骨髄の増殖促進

作用機序

Target of Action

Bestatin, also known as Ubenimex, is a competitive protease inhibitor . It primarily targets aminopeptidase B , leukotriene A4 hydrolase , and aminopeptidase N . These enzymes play crucial roles in various physiological processes, including protein degradation, immune response modulation, and cell signaling .

Mode of Action

Bestatin exerts its effects by binding to its target enzymes and inhibiting their activity . As a competitive inhibitor, it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction . This interaction leads to changes in cellular processes that these enzymes are involved in, such as protein degradation and immune response .

Biochemical Pathways

The inhibition of aminopeptidases by Bestatin affects several biochemical pathways. For instance, it has been shown to reduce the stemness of breast cancer stem cells (BCSCs) by regulating the cell cycle, leading to increased cell apoptosis and decreased cell proliferation . Moreover, Bestatin has been found to protect endopeptides against catabolism, exhibiting analgesic activity .

Pharmacokinetics

The pharmacokinetics of Bestatin in mice are dependent on the route of administration . It has a short half-life (1.69 min t1/2 α and 12.8 min t1/2 β), but a high initial serum level following intravenous administration . When administered via other routes (intraperitoneal, subcutaneous, intramuscular, or oral), Bestatin has longer half-lives . The maximum area under the curve (concentration×time), which is indicative of the drug’s bioavailability, occurs following intravenous and intramuscular administration .

Result of Action

The molecular and cellular effects of Bestatin’s action are diverse. It has been shown to inhibit the migration and proliferation of breast cancer cells by reducing the stemness of BCSCs . In addition, it triggers apoptosis in cancer cells . Bestatin also enhances the immune response, as evidenced by its use as an adjuvant in viral vaccines .

Action Environment

The action, efficacy, and stability of Bestatin can be influenced by various environmental factors. For instance, the physiological environment of the cell, including pH and the presence of other molecules, can affect the binding of Bestatin to its target enzymes. Additionally, the drug’s therapeutic activity is associated with its pharmacokinetics, requiring aggressive (either daily or twice daily injection, especially following oral administration) and high-dose administration due to its brief serum half-life .

生化学分析

Biochemical Properties

Bestatin interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins. This inhibition can affect numerous biochemical reactions within the cell .

Cellular Effects

Bestatin has been shown to have significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, Bestatin has been found to inhibit the migration and proliferation of cells by reducing the stemness of breast cancer stem cells .

Molecular Mechanism

At the molecular level, Bestatin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of aminopeptidases, thereby inhibiting their activity. This can lead to changes in protein degradation processes within the cell .

Metabolic Pathways

Bestatin is involved in the metabolic pathways related to protein degradation. It interacts with aminopeptidases, which are enzymes involved in the final stages of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell .

Subcellular Localization

It’s known that Bestatin can interact with aminopeptidases located in various compartments within the cell, potentially affecting its activity or function .

特性

CAS番号 |

58970-76-6 |

|---|---|

分子式 |

C16H24N2O4 |

分子量 |

308.37 g/mol |

IUPAC名 |

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22) |

InChIキー |

VGGGPCQERPFHOB-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

異性体SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O |

正規SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |

外観 |

White solid powder |

| 58970-76-6 | |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-amino-2-hydroxy-4-phenylbutyryl-L-leucine bestatin bestatin, (D-Leu)-(R-(R*,R*))-isomer bestatin, (D-Leu)-(R-(R*,S*))-isomer bestatin, (D-Leu)-(S-(R*,S*))-isomer bestatin, (L-Leu)-(R-(R*,R*))-isomer bestatin, (L-Leu)-(R-(R*,S*))-isomer bestatin, (L-Leu)-(S-(R*,R*))-isomer bestatin, (L-Leu)-(S-(R*,S*))-isomer, hydrochloride ubenimex |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/new.no-structure.jpg)